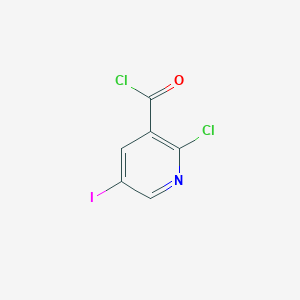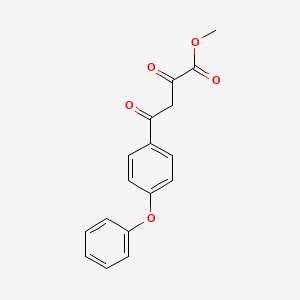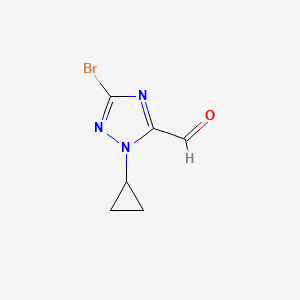
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is a fluorinated organic compound characterized by its high fluorine content and unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate typically involves the reaction of cyclohexyl methacrylate with hexafluoroisopropanol under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted cyclohexyl methacrylate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its high fluorine content makes it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is used in the study of cell membranes and membrane proteins. Its fluorinated structure allows for the incorporation into lipid bilayers, aiding in the investigation of membrane dynamics.
Medicine: This compound has potential applications in the pharmaceutical industry, particularly in the design of fluorinated drugs. Its ability to enhance the metabolic stability of drug molecules makes it a valuable component in drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its resistance to harsh chemical environments and high temperatures makes it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism by which 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to specific receptors and enzymes, leading to its unique biological and chemical properties.
Comparación Con Compuestos Similares
3,5-Bis(trifluoromethyl)phenyl methacrylate
2,2,2-Trifluoroethyl methacrylate
Perfluorooctyl methacrylate
Uniqueness: 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate stands out due to its high fluorine content and the presence of hydroxyl groups, which contribute to its unique reactivity and stability compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of chemistry and beyond.
Propiedades
Fórmula molecular |
C16H16F12O4 |
|---|---|
Peso molecular |
500.28 g/mol |
Nombre IUPAC |
[3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16F12O4/c1-6(2)10(29)32-9-4-7(11(30,13(17,18)19)14(20,21)22)3-8(5-9)12(31,15(23,24)25)16(26,27)28/h7-9,30-31H,1,3-5H2,2H3 |
Clave InChI |
ICURIFUTRQEJPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1CC(CC(C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Números CAS relacionados |
867260-57-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


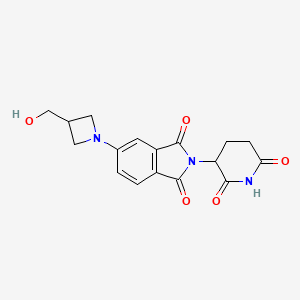
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
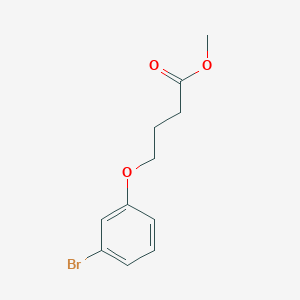
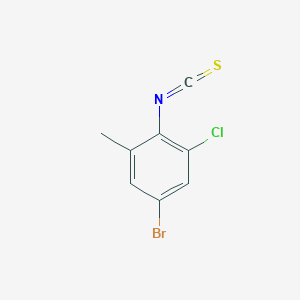
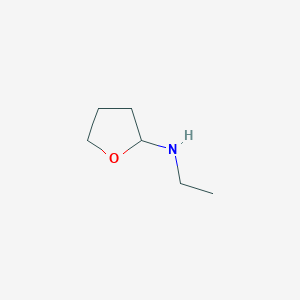

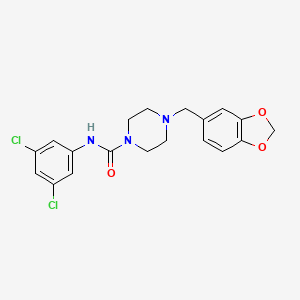
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
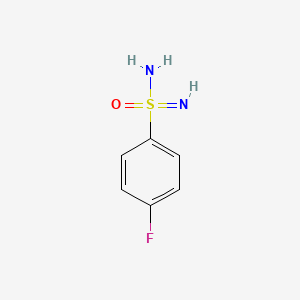
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
